Ethyl 2-methyl-4,4,4-trifluorobutyrate
CAS No.: 143484-00-8
Cat. No.: VC7801029
Molecular Formula: C7H11F3O2
Molecular Weight: 184.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 143484-00-8 |
---|---|
Molecular Formula | C7H11F3O2 |
Molecular Weight | 184.16 g/mol |
IUPAC Name | ethyl 4,4,4-trifluoro-2-methylbutanoate |
Standard InChI | InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3 |
Standard InChI Key | ANNZGOFOWCNVBU-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C)CC(F)(F)F |
Canonical SMILES | CCOC(=O)C(C)CC(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-methyl-4,4,4-trifluorobutyrate belongs to the class of fluorinated carboxylic acid esters. Its IUPAC name, ethyl 4,4,4-trifluoro-2-methylbutanoate, reflects its structural configuration: a butanoate backbone with a methyl group at the second carbon and a trifluoromethyl group at the terminal carbon . The compound’s molecular structure is defined by the ester functional group (-COO-) linked to an ethyl group and a branched alkyl chain containing fluorine atoms.
Molecular Formula and Isomerism
The compound’s molecular formula, C₇H₁₁F₃O₂, is shared with its structural isomer, ethyl 3-methyl-4,4,4-trifluorobutyrate (CAS 6975-13-9), which differs in the placement of the methyl group on the third carbon . This positional isomerism influences physicochemical properties such as boiling points and reactivity. For instance, while ethyl 2-methyl-4,4,4-trifluorobutyrate boils at 142°C , the 3-methyl isomer’s boiling point remains undocumented in available literature .
Synthesis and Industrial Production
Challenges in Fluorinated Ester Synthesis
Introducing fluorine atoms into organic molecules often requires specialized reagents, such as trifluoromethylating agents (e.g., Ruppert-Prakash reagent). The steric hindrance caused by the methyl and trifluoromethyl groups in ethyl 2-methyl-4,4,4-trifluorobutyrate may necessitate elevated temperatures or prolonged reaction times to achieve satisfactory yields.
Physical and Chemical Properties
Thermodynamic Parameters
Ethyl 2-methyl-4,4,4-trifluorobutyrate exhibits a boiling point of 142°C , which is moderately high compared to non-fluorinated esters (e.g., ethyl butyrate, boiling point 121°C). This elevation is attributed to the polar trifluoromethyl group, which enhances intermolecular van der Waals forces.
Table 1: Key Physical Properties of Ethyl 2-Methyl-4,4,4-Trifluorobutyrate
Property | Value | Source |
---|---|---|
Boiling Point | 142°C | |
Molecular Weight | 184.16 g/mol | |
Molecular Formula | C₇H₁₁F₃O₂ | |
Hazard Classification | Flammable, Irritant |
Reactivity and Stability
As an ester, ethyl 2-methyl-4,4,4-trifluorobutyrate is susceptible to hydrolysis under acidic or basic conditions, yielding 2-methyl-4,4,4-trifluorobutyric acid and ethanol. The electron-withdrawing effect of the trifluoromethyl group stabilizes the carbonyl carbon, potentially slowing hydrolysis rates compared to non-fluorinated analogs.
Related Compounds and Functional Analogues
Ethyl 2-methyl-4,4,4-trifluorobutyrate shares structural similarities with:
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